![molecular formula C10H6O4 B14574454 3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61732-55-6](/img/structure/B14574454.png)
3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutene ring substituted with two prop-2-yn-1-yloxy groups at the 3 and 4 positions, and two ketone groups at the 1 and 2 positions. Its distinct structure makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A base such as potassium carbonate.
Solvent: An aprotic solvent like dimethylformamide (DMF).
Temperature: Elevated temperatures around 60-80°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclobutene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione exerts its effects is primarily through its reactive functional groups. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole rings. The ketone groups can undergo nucleophilic addition reactions, making the compound versatile for various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Propargyloxytrimethylsilane: Similar in having a propargyloxy group but differs in the silicon substitution.
1,2-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar in having two propargyloxy groups but differs in the aromatic ring structure.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar in having multiple propargyloxy groups but differs in the triazine ring structure.
Uniqueness: 3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione is unique due to its cyclobutene core, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61732-55-6 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3,4-bis(prop-2-ynoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c1-3-5-13-9-7(11)8(12)10(9)14-6-4-2/h1-2H,5-6H2 |
InChI Key |
AFMJPZLMCUQWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C(=O)C1=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


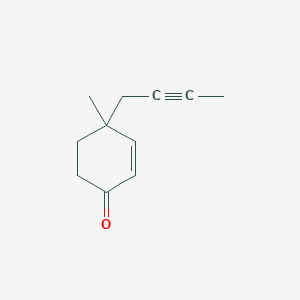
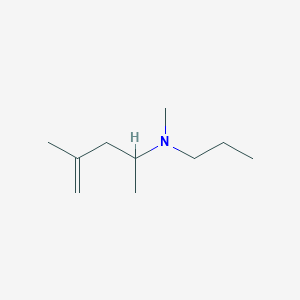
![[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate](/img/structure/B14574385.png)
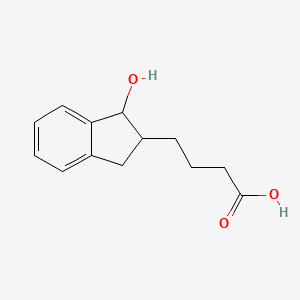

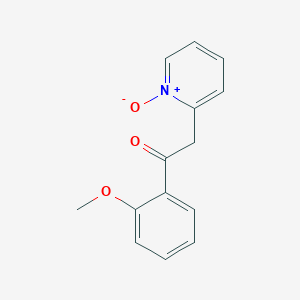
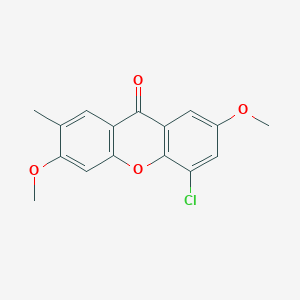
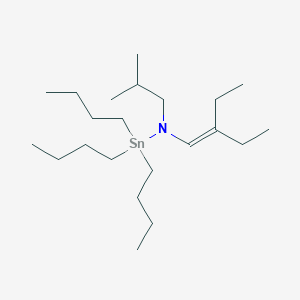
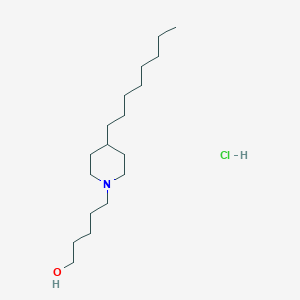
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine](/img/structure/B14574444.png)
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
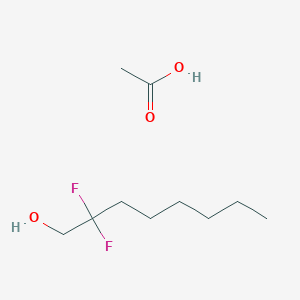

![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
